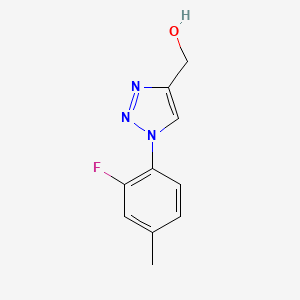

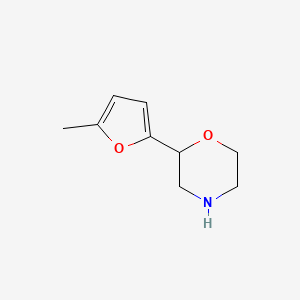

(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Overview

Description

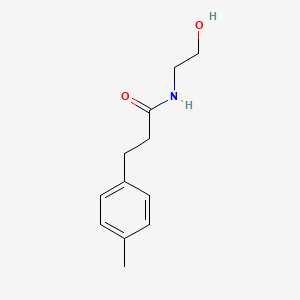

(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol, abbreviated as FMTPT, is an organic compound with the molecular formula C8H9FN3O. It is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. FMTPT has been studied for its potential use in drug development, and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including compounds like “(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol,” are crucial in developing new drugs due to their structural versatility and significant biological activities. They have been explored for their potential in treating various conditions due to their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new chemical entities in this class focuses on improving synthesis methods and evaluating their biological efficacy against a wide range of targets. This highlights the need for green chemistry approaches in synthesizing these compounds to address new diseases and pathogens, including resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Methanol Synthesis and Energy Transport

Another area of application involves the synthesis and decomposition of methanol for thermal energy transport systems. Studies have reviewed methanol's role in energy conservation and global environment protection, focusing on low-temperature decomposition and synthetic catalysts development. This research is pivotal for recovering wasted or unused discharged heat from industrial sources, indicating a significant potential for sustainable energy solutions (Liu et al., 2002).

Methanol as a Chemical Marker in Power Transformers

Methanol has also been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Research indicates that methanol's presence in transformer oil can signify cellulosic insulation degradation, offering a non-invasive method to monitor and predict the lifespan of power transformers. This application underscores methanol's utility beyond conventional uses, offering insights into the health of critical electrical infrastructure (Jalbert et al., 2019).

Future Directions

: Guo, Q., Liao, T.-H., Ye, W.-J., Liao, W.-K., Zhou, Z.-X., & Ji, C. (2022). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE . Journal of Structural Chemistry, 63(2), 100–113. Link

: 2-Fluoro-4-methylphenylboronic acid . MilliporeSigma. Link

properties

IUPAC Name |

[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGJWUPQGZPMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)

![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)